
2-Nitrofluoranthene
Overview
Description
2-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon. It is a derivative of fluoranthene, which is a polycyclic aromatic hydrocarbon consisting of fused aromatic rings. This compound is primarily formed through radical-initiated nitration of fluoranthene in the atmosphere. This compound is known for its mutagenic and carcinogenic properties, making it a significant environmental pollutant .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrofluoranthene can be synthesized through the nitration of fluoranthene using nitric acid and sulfuric acid as nitrating agents. The reaction typically involves the formation of a nitronium ion (NO2+) which then reacts with fluoranthene to form this compound. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. it can be produced in controlled laboratory settings for research purposes. The production involves similar nitration processes as mentioned above, with stringent safety measures to handle the toxic reagents and products .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrofluoranthene undergoes various chemical reactions, including:
Reduction: It can be reduced to form amino derivatives using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: It can be oxidized to form nitro derivatives of fluoranthene using strong oxidizing agents.
Substitution: It can undergo electrophilic substitution reactions where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and methanol as a solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Reduction: Amino derivatives of fluoranthene.
Oxidation: Nitro derivatives of fluoranthene.
Substitution: Halogenated fluoranthene derivatives.
Scientific Research Applications
2-Nitrofluoranthene is used in various scientific research applications, including:
Environmental Studies: It serves as a marker for studying the atmospheric behaviors of polycyclic aromatic hydrocarbons and their nitrated derivatives.
Toxicology: It is used to study the mutagenic and carcinogenic effects of nitrated polycyclic aromatic hydrocarbons.
Analytical Chemistry: It is used in the development of analytical methods for detecting and quantifying nitrated polycyclic aromatic hydrocarbons in environmental samples.
Mechanism of Action
2-Nitrofluoranthene is compared with other nitrated polycyclic aromatic hydrocarbons such as:
- 2-Nitropyrene
- 3-Nitrofluoranthene
- 1-Nitropyrene
Uniqueness: this compound is unique due to its specific formation pathway through radical-initiated nitration of fluoranthene. Unlike other isomers, it is not commonly found in diesel emissions but is formed in the atmosphere through chemical transformations .
Comparison with Similar Compounds
- 2-Nitropyrene: Formed through similar nitration processes and exhibits similar mutagenic properties.
- 3-Nitrofluoranthene: Another isomer of nitrofluoranthene with different mutagenic potential.
- 1-Nitropyrene: Commonly found in diesel emissions and has significant mutagenic and carcinogenic properties .
Properties
IUPAC Name |
2-nitrofluoranthene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-17(19)11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCBFNMZBHKVQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075071 | |
Record name | Fluoranthene, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13177-29-2, 77468-36-1 | |
Record name | 2-Nitrofluoranthene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13177-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrofluoranthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013177292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoranthene, nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077468361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoranthene, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-NITROFLUORANTHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5CB71I99S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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